2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline
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Overview
Description
2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline is a complex organic compound that features a nitro group, an oxadiazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline typically involves multiple steps. One common route includes the nitration of aniline derivatives followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also essential to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and low impact sensitivity
Mechanism of Action
The mechanism of action of 2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group and oxadiazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-5-amino-1,2,4-oxadiazole: Shares the oxadiazole ring and nitro group but differs in the substitution pattern.
4-(5-Amino-1,2,4-oxadiazol-2-yl)furazan: Contains both oxadiazole and furazan rings, offering different properties and applications.
Uniqueness
2-Nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-4-16-20-17(25-21-16)13-6-7-14(15(9-13)22(23)24)19-11-12-5-3-8-18-10-12/h3,5-10,19H,2,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLCUFWLJWYELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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